Xyloxemine

Übersicht

Beschreibung

Xyloxemine is a brand name for Lidocaine, a local anesthetic of the amide type . It is used in a wide variety of superficial and invasive procedures . Lidocaine injection is used to cause numbness or loss of feeling for patients having certain medical procedures .

Synthesis Analysis

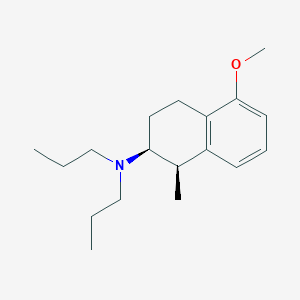

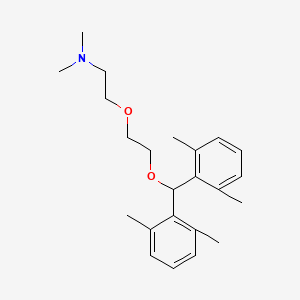

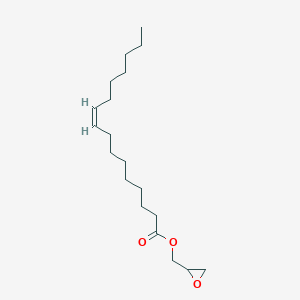

The synthesis of Xyloxemine involves the reaction of 2-[2-(Dimethylamino)ethoxy]ethanol and 2,2’,6,6’-tetramethylbenzhydryl alcohol . More detailed information about the synthesis process can be found in the relevant literature .Molecular Structure Analysis

The molecular formula of Xyloxemine is C23H33NO2 . The structure, properties, spectra, suppliers, and links for Xyloxemine can be found in various databases .Wissenschaftliche Forschungsanwendungen

Aryl Hydrocarbon Receptor Research

The aryl hydrocarbon (AhR) receptor has been extensively studied for its role in xenobiotic-induced toxicity and carcinogenesis. Recent research is focusing on the physiology of AhR under normal conditions, exploring aspects like cell proliferation, gene regulation, tumor development, and cell motility. These studies are crucial in understanding the broader implications of AhR beyond its interaction with external toxins (Barouki, Coumoul, & Fernández-Salguero, 2007).

Bioprospecting of Xylia Xylocarpa

Research into Xylia xylocarpa involves bioprospecting, which includes the exploration and extraction of biological diversity for potential use as pharmaceutical agents. This research seeks to discover new disease-fighting drugs, focusing on natural inhibitors of tyrosinase and 5-lipoxygenase activities and their phytochemical composition. This is a promising area for developing alternative medicine and understanding the pharmacological potential of natural products (Vajha, 2020).

Immune System and AhR

The role of the aryl hydrocarbon receptor in the immune system is a growing area of interest. This research focuses on the physiological functions of AhR in the immune system, including its response to physiological ligands and its role in barrier organs such as the skin, gut, and lung. Understanding AhR's molecular interactions and functions in the immune system is crucial for developing treatments for various immune-related disorders (Stockinger, Di Meglio, Gialitakis, & Duarte, 2014).

Essential Oil Research

Studies on the essential oil of Xylopia species, including Xylopia langsdorffiana, have shown antitumour effects. The research focuses on determining the chemical composition of these oils and evaluating their antitumour activity and toxicity. This area has significant implications for developing new cancer treatments using natural products (Moura et al., 2016).

Biotechnological Production of Xylitol

Research into the biotechnological production of xylitol from sugarcane bagasse focuses on strategies for detoxification and fermentation. This research aims to maximize the production of xylitol, a valuable natural sweetener, through efficient and sustainable methods. Understanding these processes is important for the food industry and for developing environmentally friendly production techniques (Vallejos et al., 2016).

Xylopic Acid and Diabetic Neuropathy

The study of xylopic acid, a major constituent of Xylopia aethiopica, in diabetic neuropathy is significant. This research investigates its potential in alleviating neuropathic pain and its toxicity on selected tissues, which is essential for developing new treatments for diabetic complications (Ameyaw et al., 2021).

Obesity and Xylobiose

Investigating the effects of xylobiose on obesity and metabolic dysregulation is a key area of research. This study examines how xylobiose, as an alternative sweetener, impacts body weight, fat deposition, and metabolic health. Such research offers potential solutions for treating obesity and related metabolic disorders (Lim et al., 2018).

Eigenschaften

IUPAC Name |

2-[2-[bis(2,6-dimethylphenyl)methoxy]ethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-17-9-7-10-18(2)21(17)23(22-19(3)11-8-12-20(22)4)26-16-15-25-14-13-24(5)6/h7-12,23H,13-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOZENAJUCRQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCCOCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166781 | |

| Record name | Xyloxemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xyloxemine | |

CAS RN |

1600-19-7 | |

| Record name | Xyloxemine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xyloxemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLOXEMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L95KV83PV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-2-[(4S,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1683346.png)

![(2S)-2-[[(4S,5S)-5-acetamido-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1683348.png)

![tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B1683351.png)

![N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide](/img/structure/B1683357.png)

![N-[2-[(4-methoxyphenyl)-phenylamino]ethyl]acetamide](/img/structure/B1683360.png)

![(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid](/img/structure/B1683366.png)

![sodium;(6R,7S)-7-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1683367.png)

![2-[[4-(3,4-Dichlorophenyl)thiazol-2-yl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B1683368.png)